1-(Difluoromethoxy)-1,1,2-trifluoroethane
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Overview
Description
1-(Difluoromethoxy)-1,1,2-trifluoroethane is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethoxy)-1,1,2-trifluoroethane typically involves the reaction of difluoromethyl ether with trifluoroethanol under specific conditions. The reaction is often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethoxy)-1,1,2-trifluoroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of difluoromethoxy-trifluoroacetic acid.
Reduction: Formation of difluoromethoxy-trifluoroethanol.
Substitution: Formation of iododifluoromethoxy-trifluoroethane.
Scientific Research Applications
1-(Difluoromethoxy)-1,1,2-trifluoroethane has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique electronic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-1,1,2-trifluoroethane involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine atoms allows the compound to form strong hydrogen bonds and dipole interactions with biological molecules. This can lead to changes in the conformation and activity of proteins and enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Trifluoromethoxybenzene
- Difluoromethoxybenzene
- Trifluoroethanol
Uniqueness
1-(Difluoromethoxy)-1,1,2-trifluoroethane is unique due to the presence of both difluoromethoxy and trifluoroethane groups in a single molecule. This combination imparts distinct electronic and steric properties, making it more reactive and versatile compared to other fluorinated compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its significance in scientific research and industrial processes.
Properties
CAS No. |
69948-24-9 |
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Molecular Formula |
C3H3F5O |
Molecular Weight |
150.05 g/mol |
IUPAC Name |
1-(difluoromethoxy)-1,1,2-trifluoroethane |
InChI |
InChI=1S/C3H3F5O/c4-1-3(7,8)9-2(5)6/h2H,1H2 |
InChI Key |
MFNUKMQUVGMCEW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(OC(F)F)(F)F)F |
Origin of Product |
United States |
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